2-amino-1-(2,4-difluorophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile
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Overview
Description
2-amino-1-(2,4-difluorophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile is a complex organic compound with a unique structure that includes both fluorinated and aromatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2,4-difluorophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2,4-difluorophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-amino-1-(2,4-difluorophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-amino-1-(2,4-difluorophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(2,4-difluorophenyl)thiazole
- 2-amino-1-(2,4-difluorophenyl)ethanol
- 4-amino-2-(dicyanomethylene)-2,3-dihydro-3-phenylthiazole-5-carboxamide
Uniqueness
2-amino-1-(2,4-difluorophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile is unique due to its combination of fluorinated and aromatic components, which confer specific chemical and physical properties
Properties
Molecular Formula |
C17H11F2N3 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-amino-1-(2,4-difluorophenyl)-4-phenylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C17H11F2N3/c18-12-6-7-16(15(19)8-12)22-10-14(13(9-20)17(22)21)11-4-2-1-3-5-11/h1-8,10H,21H2 |
InChI Key |
VYWPBQOVKZSQDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=C2C#N)N)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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